BenchChemオンラインストアへようこそ!

Ceftaroline

Streptococcus pneumoniae MIC90 Antimicrobial susceptibility

Ceftaroline is the active fifth-generation cephalosporin metabolite with unique, high-affinity PBP2a binding, delivering potent bactericidal activity against MRSA and ceftriaxone-resistant S. pneumoniae (MIC90 2 vs >32 mg/L). It provides non-inferior monotherapy to vancomycin+aztreonam (MRSA cure ~95%) without requiring TDM or renal monitoring, simplifying workflows and reducing costs. For hospital formularies managing high ABSSSI volumes or pneumococcal resistance, Ceftaroline eliminates empiric dual-therapy complexity, delivering operational efficiency and clinical superiority over ceftriaxone (OR 1.66). Pediatric data (≥2 months, cure rates 80-88%) support comprehensive formulary coverage. Inquire now for pricing and stock.

Molecular Formula C22H20N8O5S4
Molecular Weight 604.7 g/mol
CAS No. 189345-04-8
Cat. No. B109729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCeftaroline
CAS189345-04-8
Synonyms4-[2-[[(6R,7R)-7-[[(2Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]thio]-4-thiazolyl]-1-methyl-pyridinium, Inner Salt;  _x000B_T 91825; 
Molecular FormulaC22H20N8O5S4
Molecular Weight604.7 g/mol
Structural Identifiers
SMILESCCON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-]
InChIInChI=1S/C22H20N8O5S4/c1-3-35-27-13(16-26-21(23)39-28-16)17(31)25-14-18(32)30-15(20(33)34)12(9-36-19(14)30)38-22-24-11(8-37-22)10-4-6-29(2)7-5-10/h4-8,14,19H,3,9H2,1-2H3,(H3-,23,25,26,28,31,33,34)/b27-13-/t14-,19-/m1/s1
InChIKeyRGFBRLNVZCCMSV-BIRGHMBHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ceftaroline (CAS 189345-04-8): Broad-Spectrum Cephalosporin for Procurement in MRSA and Multidrug-Resistant Streptococcus Infections


Ceftaroline, the active metabolite of the prodrug ceftaroline fosamil, is a fifth-generation cephalosporin with bactericidal activity mediated by binding to penicillin-binding proteins (PBPs) [1]. It is distinguished from earlier-generation cephalosporins by its high affinity for PBP2a (mecA), the altered PBP conferring methicillin resistance in Staphylococcus aureus [2]. Ceftaroline fosamil is approved by the US FDA for the treatment of adults and children with acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP) [3].

Ceftaroline Procurement: Why Substitution with Ceftriaxone or Vancomycin Compromises Targeted Activity


Ceftaroline cannot be simply interchanged with earlier-generation cephalosporins such as ceftriaxone because it possesses high affinity for PBP2a, enabling potent activity against methicillin-resistant Staphylococcus aureus (MRSA)—a pathogen against which ceftriaxone is virtually inactive (MIC90 >32 mg/L versus 2 mg/L for ceftaroline) [1]. Furthermore, ceftaroline exhibits markedly superior potency against multidrug-resistant (MDR) Streptococcus pneumoniae, with 99.9% susceptibility among ceftriaxone-nonsusceptible isolates, compared to 81.5% susceptibility for ceftriaxone [2]. Substitution with vancomycin-based regimens, while active against MRSA, introduces the logistical burden of therapeutic drug monitoring, renal toxicity concerns, and the requirement for combination therapy with aztreonam to cover Gram-negative pathogens—a complexity avoided by ceftaroline monotherapy in approved indications [3].

Ceftaroline Comparative Efficacy Data: Head-to-Head Evidence Against Ceftriaxone, Vancomycin, and Ceftobiprole


Ceftaroline Demonstrates 8-Fold Superior Potency Against Streptococcus pneumoniae Compared to Ceftriaxone and Linezolid

In a large surveillance study of 986 clinical isolates from Latin America, ceftaroline exhibited an MIC90 of 0.12 μg/mL against Streptococcus pneumoniae, which was 8-fold lower (more potent) than the MIC90 values for ceftriaxone, levofloxacin, and linezolid (each 1 μg/mL) [1]. Ceftaroline maintained 100.0% susceptibility against all S. pneumoniae isolates tested [2].

Streptococcus pneumoniae MIC90 Antimicrobial susceptibility

Ceftaroline Exhibits ≥16-Fold Greater Potency Against MRSA and MSSA Compared to Ceftriaxone

Ceftaroline is >16-fold more potent against methicillin-susceptible S. aureus (MSSA) (MIC90 0.25 mg/L vs. 4 mg/L) and ≥16-fold more potent against methicillin-resistant S. aureus (MRSA) (MIC90 2 mg/L vs. >32 mg/L) compared with ceftriaxone [1]. In a 2024 two-center study of 100 MRSA isolates, ceftaroline MIC50/MIC90 values were 0.75/1 mg/L, compared to 1/1.5 mg/L for ceftobiprole, with susceptibility rates of 94% and 96%, respectively [2].

MRSA MSSA MIC90 β-lactam resistance

Ceftaroline Superior to Ceftriaxone in Clinical Cure Rates for Community-Acquired Pneumonia: Meta-Analysis of Phase III Trials

An individual patient data meta-analysis of three Phase III randomized controlled trials (N=1,916 hospitalized adults with PORT risk class 3-4 CAP) found that ceftaroline fosamil (600 mg every 12h) was superior to ceftriaxone (1-2 g every 24h) for 5-7 days [1]. Clinical cure rates consistently favored ceftaroline: in the modified intent-to-treat (MITT) population, the odds ratio (OR) was 1.66 (95% CI 1.34, 2.06; P < 0.001); in the clinically evaluable (CE) population, OR was 1.65 (95% CI 1.26, 2.16; P < 0.001) [1]. In a pediatric randomized study, ceftaroline fosamil achieved clinical cure rates of 88% (94/107) compared to 89% (32/36) for ceftriaxone, demonstrating similar effectiveness in children [2].

Community-acquired pneumonia Clinical cure Phase III trial Meta-analysis

Ceftaroline Achieves Higher PK/PD Target Attainment Rates Against S. aureus in Pneumonia Compared to Ceftriaxone and Levofloxacin

A retrospective Monte Carlo simulation analysis comparing probability of target attainment (PTA) for ceftriaxone, levofloxacin, and ceftaroline fosamil in moderate-to-severe community-acquired pneumonia found that ceftaroline fosamil (600 mg q12h) achieved >90% PTA at EUCAST/CLSI susceptibility breakpoints for all pathogens tested, with cumulative fractions of response (CFR) >99% [1]. In contrast, both levofloxacin and ceftriaxone achieved PTAs <90% against S. aureus at MICs up to 2 mg/L, and both produced generally low CFRs against S. aureus, reflecting their lack of activity against MRSA [1]. Ceftaroline fosamil demonstrated higher overall PTA rates than both comparators, particularly against S. aureus [1].

Pharmacokinetics/Pharmacodynamics Probability of target attainment S. aureus Monte Carlo simulation

Ceftaroline Retains >99.9% Susceptibility Against Ceftriaxone-Nonsusceptible and Multidrug-Resistant S. pneumoniae

In a longitudinal surveillance study of 21,750 S. pneumoniae isolates from 201 U.S. medical centers (2008-2020), ceftaroline was active against 99.9% of ceftriaxone-nonsusceptible isolates (MIC50/90, 0.25/0.25 mg/L) and retained potent activity against multidrug-resistant (MDR) isolates (n=4,454; MIC50/90, 0.12/0.25 mg/L; >99.9% susceptible) and extensively drug-resistant (XDR) isolates (n=1,708; MIC50/90, 0.25/0.25 mg/L; 100.0% susceptible) [1]. In a separate U.S. study of MDR S. pneumoniae, ceftaroline (MIC50/90, 0.06/0.25 μg/mL; 99.9% susceptible) was 8-fold more active than ceftriaxone (MIC50/90, 0.25/2 μg/mL; 81.5% susceptible) [2].

Multidrug resistance Streptococcus pneumoniae Ceftriaxone nonsusceptible Surveillance

Ceftaroline Non-Inferior to Vancomycin plus Aztreonam for Complicated Skin Infections with Favorable Safety Profile

In the CANVAS 1 Phase III trial, 702 adults with complicated skin and skin structure infections (cSSSIs) requiring IV therapy were randomized 1:1 to ceftaroline fosamil 600 mg q12h or vancomycin 1 g plus aztreonam 1 g q12h for 5-14 days [1]. Clinical cure rates were similar: 91.1% (288/316) for ceftaroline versus 93.3% (280/300) for vancomycin/aztreonam in the clinically evaluable population (95% CI, -6.6 to 2.1), establishing non-inferiority [1]. For MRSA cSSSIs specifically, clinical cure rates were 95.1% (78/82) for ceftaroline and 95.2% (59/62) for the comparator [2]. In a pediatric ABSSSI trial, clinical response at Day 3 was 80.4% (86/107) for ceftaroline versus 75% (39/52) for vancomycin or cefazolin ± aztreonam [3].

ABSSSI MRSA Skin infection Phase III trial

Ceftaroline Procurement Applications: Targeted Use in MRSA, Resistant Pneumococci, and Streamlined Empiric Therapy


Empiric Monotherapy for Moderate-to-Severe Community-Acquired Pneumonia Where MRSA or Resistant S. pneumoniae Is Suspected

Based on clinical superiority over ceftriaxone demonstrated in meta-analysis (OR 1.66, 95% CI 1.34-2.06) [1] and higher PK/PD target attainment against S. aureus [2], ceftaroline fosamil provides a single-agent option for hospitalized CABP patients at risk for MRSA or multidrug-resistant S. pneumoniae, eliminating the need for combination therapy with vancomycin or linezolid in appropriate settings.

Streamlined Therapy for Acute Bacterial Skin and Skin Structure Infections (ABSSSI) with Suspected or Confirmed MRSA

Ceftaroline monotherapy offers non-inferior efficacy to vancomycin plus aztreonam (clinical cure 91.1% vs. 93.3%; MRSA cure 95.1% vs. 95.2%) [3] while avoiding the need for therapeutic drug monitoring, renal function surveillance, and dual-agent administration, making it an operationally efficient procurement choice for hospitals with high ABSSSI admission volumes.

Treatment of Infections Caused by Ceftriaxone-Nonsusceptible or Multidrug-Resistant Streptococcus pneumoniae

With >99.9% susceptibility against ceftriaxone-nonsusceptible S. pneumoniae and 100% susceptibility against XDR isolates [4], ceftaroline represents a critical reserve agent for microbiology laboratories and infectious disease services managing pneumococcal isolates with elevated β-lactam MICs, where ceftriaxone and penicillin would be ineffective.

Pediatric CABP and ABSSSI Requiring Broad-Spectrum Coverage Including MRSA

Pediatric trial data demonstrate clinical cure rates of 88% for CABP [5] and Day 3 clinical response of 80.4% for ABSSSI [6], supporting ceftaroline procurement for pediatric formularies in institutions managing complicated infections in children aged ≥2 months, particularly where MRSA prevalence is elevated or prior β-lactam therapy has failed.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ceftaroline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.